Naphthalene-1,4,5-trisulfonic acid
Description
Contextual Overview of Naphthalene (B1677914) Sulfonic Acids within Aromatic Sulfonate Chemistry
Aromatic sulfonic acids are a class of organic compounds characterized by an aromatic ring, such as benzene (B151609) or naphthalene, to which a sulfonic acid group (-SO₃H) is attached. numberanalytics.comnumberanalytics.com These compounds are notable for their strong acidity and high water solubility. numberanalytics.comnus.edu.sg The introduction of a sulfonic acid group to an aromatic ring is achieved through a process called sulfonation, an important electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org
Naphthalene sulfonic acids are derivatives of naphthalene where one or more hydrogen atoms on the naphthalene ring are replaced by sulfonic acid groups. greenagrochem.com They are significant intermediates in the synthesis of a wide array of industrial chemicals, particularly dyes and pigments. numberanalytics.comgreenagrochem.com The general structure is C₁₀H₈-ₓ(SO₃H)ₓ, where 'x' denotes the number of sulfonic acid groups. Depending on the reaction conditions, mono-, di-, tri-, or even tetra-sulfonic acids of naphthalene can be produced.
Isomeric Considerations within Naphthalene Trisulfonic Acids: Structural Distinctions and Significance
The substitution pattern of the three sulfonic acid groups on the naphthalene ring system gives rise to several structural isomers of naphthalene trisulfonic acid. Each isomer possesses a unique spatial arrangement of the bulky and hydrophilic sulfonic acid groups, which in turn dictates its specific chemical properties and reactivity.
Table 1: Comparison of Naphthalene Trisulfonic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Key Characteristics |
| Naphthalene-1,3,5-trisulfonic acid | 6654-64-4 | C₁₀H₈O₉S₃ | Extremely soluble in water. chemicalbook.com |
| Naphthalene-1,3,6-trisulfonic acid | Not specified | C₁₀H₈O₉S₃ | Highly soluble in water, used in dye production. solubilityofthings.com |
| Naphthalene-1,4,5-trisulfonic acid | Not specified | C₁₀H₈O₉S₃ | The subject of this article. |
Historical Trajectory and Evolution of Research on Sulfonated Naphthalenes
The study of sulfonated naphthalenes has a rich history intertwined with the development of the synthetic dye industry in the 19th and 20th centuries. The ability to introduce sulfonic acid groups onto the naphthalene ring was a critical step in producing water-soluble dyes with improved fixation properties on textiles. Early research focused on controlling the sulfonation process to selectively produce specific isomers of naphthalene mono- and di-sulfonic acids, which served as key intermediates.
Over the decades, research has evolved to explore more complex sulfonated naphthalenes, including the trisulfonic acids. This progression has been driven by the need for new materials with tailored properties for a variety of applications beyond dyes, such as concrete plasticizers, dispersants, and more recently, in the development of advanced polymer electrolyte membranes for fuel cells. researchgate.netrsc.orgrsc.org The investigation into sulfonated polyphenylenes, which can include naphthalene-based structures, highlights the ongoing innovation in this field, aiming to create materials with enhanced thermal stability and proton conductivity. rsc.orgrsc.org
Fundamental Principles Governing the Sulfonic Acid Functionalities in Aromatic Systems
The sulfonic acid group (-SO₃H) is a strongly acidic functional group due to the electron-withdrawing nature of the sulfonyl group (SO₂). nus.edu.sg When attached to an aromatic ring, it significantly influences the ring's chemical properties. The sulfonic acid group is a meta-directing deactivator in electrophilic aromatic substitution reactions. numberanalytics.com This means it withdraws electron density from the aromatic ring, making further substitution more difficult, and directs incoming electrophiles to the meta position relative to itself.
A key characteristic of aromatic sulfonation is its reversibility. wikipedia.org The sulfonic acid group can be removed by treating the aromatic sulfonic acid with hot, dilute aqueous acid. wikipedia.org This reversibility is a valuable tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group to control the position of other substituents. The high acidity of the sulfonic acid group also means that these compounds readily form salts with bases. numberanalytics.com
Properties
CAS No. |
60913-37-3 |
|---|---|
Molecular Formula |
C10H8O9S3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
naphthalene-1,4,5-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
InChI Key |
WPLONVCLMFSJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphthalene Trisulfonic Acids
Direct Sulfonation Reactions of Naphthalene (B1677914) and its Derivatives
Direct sulfonation is the most common method for producing naphthalene sulfonic acids. This process involves the reaction of naphthalene with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). smolecule.comshokubai.org The position of the sulfonic acid groups on the naphthalene ring is highly dependent on the reaction conditions.
Regioselectivity and Stereochemical Control in Multi-sulfonation Processes
The sulfonation of naphthalene is a reversible reaction, and the isomer distribution is governed by either kinetic or thermodynamic control. vaia.comstackexchange.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (naphthalene-1-sulfonic acid) due to the lower activation energy required for substitution at the 1-position. vaia.comstackexchange.com This is because the intermediate leading to the 1-isomer is more stabilized by resonance. stackexchange.com
Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable β-isomer (naphthalene-2-sulfonic acid) as the major product. vaia.comstackexchange.com The greater stability of the 2-isomer is attributed to reduced steric hindrance. stackexchange.com The introduction of subsequent sulfonic acid groups is also directed by these principles, with the existing sulfonic acid groups influencing the position of further substitution. For instance, the sulfonation of 2-substituted naphthalenes predominantly yields 5-sulfonated and 8-sulfonated products. researchgate.net
Optimization of Reaction Parameters for Selective Isomer Formation
The selective formation of a specific naphthalene trisulfonic acid isomer is a significant challenge. The optimization of reaction parameters such as temperature, stoichiometry, and the concentration of the sulfonating agent is crucial for controlling the regioselectivity of the reaction.
Temperature: As mentioned, temperature is a key factor in determining the isomeric product. For example, the synthesis of naphthalene-1-sulfonic acid is favored at temperatures below 60°C, while the 2-isomer predominates at temperatures around 160°C. sciencemadness.org For the synthesis of naphthalene-1,3,6-trisulfonic acid, a multi-step temperature program is often employed, with initial sulfonation at lower temperatures (e.g., 30-35°C) followed by heating to higher temperatures (e.g., 90°C) to promote the formation of the desired trisulfonated product. prepchem.com
Stoichiometry and Oleum Concentration: The ratio of naphthalene to the sulfonating agent and the concentration of oleum (sulfur trioxide in sulfuric acid) are critical. A higher concentration of oleum and a higher molar ratio of SO₃ to naphthalene generally lead to a higher degree of sulfonation. For instance, in the synthesis of naphthalene-1,3,5-trisulfonic acid, a molar ratio of SO₃ to naphthalene between 2.8:1 and 3.6:1 at 50–100°C can achieve a yield of over 85%. smolecule.com The synthesis of naphthalene-1,5-disulfonic acid involves the gradual addition of 65% oleum to a mixture of naphthalene and 20% oleum. chemicalbook.com
| Target Isomer | Sulfonating Agent | Temperature (°C) | Stoichiometry (Naphthalene:Agent) | Key Findings/Yield | Reference |
|---|---|---|---|---|---|
| Naphthalene-1-sulfonic acid | Sulfuric Acid | < 60 | - | Kinetically controlled product. | sciencemadness.org |
| Naphthalene-2-sulfonic acid | Sulfuric Acid | 160-170 | - | Thermodynamically controlled product. | prepchem.com |
| Naphthalene-1,5-disulfonic acid | 20% & 65% Oleum | 20-55 | Alternating addition | ~53% yield. | chemicalbook.com |
| Naphthalene-1,3,5-trisulfonic acid | 65% Oleum | 30-90 | SO₃:Naphthalene ratio of 2.8-3.6:1 | ≥85% yield. | smolecule.com |
| Naphthalene-1,3,6-trisulfonic acid | Monohydrate & 65% Oleum | 30-90 | - | ~68% yield. | prepchem.com |
Multi-step Synthetic Routes for Positionally Specific Naphthalene Trisulfonic Acid Isomers
Achieving a specific substitution pattern, such as in naphthalene-1,4,5-trisulfonic acid, often requires multi-step synthetic strategies. libretexts.org This can involve the introduction of directing groups or protecting groups to guide the sulfonation to the desired positions. While direct sulfonation can produce a mixture of isomers, obtaining a single, pure, positionally specific isomer often necessitates a more elaborate synthetic pathway. This might include nitration, reduction to an amino group, and subsequent sulfonation, where the amino group directs the incoming sulfonic acid groups. The amino group can later be removed or converted to another functional group.
Green Chemistry Principles and Sustainable Approaches in Trisulfonic Acid Synthesis
The traditional sulfonation processes often involve the use of large excesses of strong acids, leading to significant waste generation. smolecule.com Modern synthetic approaches are increasingly focusing on green chemistry principles to develop more sustainable methods. This includes:
Use of Alternative Sulfonating Agents: Exploring less hazardous and more efficient sulfonating agents to minimize waste.
Solvent-Free Reactions: Conducting reactions without a solvent to reduce environmental impact.
Catalytic Processes: Developing catalytic systems that can improve selectivity and reduce the amount of reagents needed.
Process Intensification: Utilizing technologies like microreactors to improve reaction control, reduce reaction times, and enhance safety.
For example, the use of sulfur trioxide directly can offer higher regioselectivity and produce less sulfuric acid waste compared to using oleum. smolecule.com
Advanced Purification and Isolation Techniques for Naphthalene Trisulfonic Acid Isomers
The separation of a mixture of naphthalene sulfonic acid isomers is often challenging due to their similar physical and chemical properties. shokubai.org Advanced purification and isolation techniques are therefore essential to obtain high-purity isomers.
Crystallization: Fractional crystallization is a common method used to separate isomers. This can be achieved by carefully controlling the temperature and solvent composition. For instance, the sodium salt of 2-naphthalenesulfonic acid can be crystallized from the reaction mixture. prepchem.com
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used for the separation and analysis of naphthalene sulfonic acid isomers. merckmillipore.comnih.gov For example, HPTLC with an amino-modified stationary phase has been used to separate different naphthalene trisulfonic acid isomers. merckmillipore.com
Derivatization: In some analytical methods, the sulfonic acid isomers are derivatized to more volatile compounds to facilitate their separation and analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Salting Out: The addition of salts, such as sodium chloride, can be used to precipitate the sodium salts of naphthalene sulfonic acids from the reaction mixture. sciencemadness.org
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Fractional Crystallization | Separation based on differences in solubility. | Isolation of the calcium salt of 2-naphthalenesulfonic acid. | prepchem.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on differential partitioning between a stationary and mobile phase. | Separation of naphthalene-1,3,7-trisulfonic acid and naphthalene-1,3,6-trisulfonic acid. | merckmillipore.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Separation of volatile derivatives followed by mass-based detection. | Analysis of naphthalene monosulfonic acid isomers in water samples. | nih.gov |
| Salting Out | Precipitation of salts by increasing the ionic strength of the solution. | Isolation of sodium 1-naphthalenesulfonate. | sciencemadness.org |
Chemical Reactivity and Derivatization of Naphthalene 1,4,5 Trisulfonic Acid and Its Analogues
Electrophilic Aromatic Substitution Reactions on the Trisulfonated Naphthalene (B1677914) Core
The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation is lower. libretexts.org However, the presence of three strongly deactivating sulfonic acid groups on the naphthalene-1,4,5-trisulfonic acid core significantly reduces its nucleophilicity, making further electrophilic substitution challenging.
For instance, nitration of sulfonated naphthalenes typically requires harsh conditions. The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. youtube.commasterorganicchemistry.com Halogenation, such as bromination, can also occur, sometimes even without a catalyst in naphthalene due to its higher reactivity compared to benzene. youtube.com However, for the trisulfonated derivative, a Lewis acid catalyst would likely be necessary to facilitate the reaction.
Nucleophilic Substitution Reactions and their Synthetic Utility for Functional Group Interconversion
While the electron-rich naphthalene core is susceptible to electrophilic attack, the sulfonic acid groups themselves can be targets for nucleophilic substitution, providing a valuable route for functional group interconversion. These reactions often require high temperatures and pressures.
A classic example is the conversion of sulfonic acids to phenols via fusion with sodium hydroxide (B78521). This reaction proceeds through a nucleophilic aromatic substitution mechanism where the hydroxide ion displaces the sulfite (B76179) ion. Subsequent acidification yields the corresponding naphthol. wikipedia.org This method could potentially be used to convert one or more of the sulfonic acid groups of this compound into hydroxyl groups, leading to highly substituted naphthols.
Another important nucleophilic substitution is the replacement of a sulfonate group with a cyano group, which can be achieved by fusion with sodium cyanide. The resulting naphthalene carbonitriles are valuable intermediates that can be further hydrolyzed to carboxylic acids or reduced to amines.
The sulfonate groups can also be replaced by amino groups through reaction with ammonia (B1221849) or amines at elevated temperatures (the Bucherer reaction or its variants). This provides a pathway to various aminonaphthalenesulfonic acids, which are important precursors for dyes and pigments. wikipedia.org
Formation of Sulfonate Derivatives and Investigation of their Reaction Pathways
The sulfonic acid groups of this compound can be readily converted into a variety of sulfonate derivatives. These transformations are crucial for modifying the solubility, reactivity, and other properties of the parent compound.
Sulfonate Ester Formation: Reaction with alcohols in the presence of an acid catalyst can lead to the formation of sulfonate esters. smolecule.com This esterification process can alter the steric and electronic properties of the molecule.
Sulfonyl Chloride Synthesis: Treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid groups into sulfonyl chlorides (-SO₂Cl). These sulfonyl chlorides are highly reactive intermediates.
Sulfonamide Formation: The resulting sulfonyl chlorides can readily react with ammonia or primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry and provides a route to a diverse array of functionalized molecules.
The reaction pathways of these derivatives are of significant interest. For example, sulfonate esters can undergo nucleophilic substitution at the sulfur atom, allowing for the introduction of various functional groups.
Complexation Chemistry with Metal Ions and Other Ligand Systems
The sulfonic acid groups of this compound are excellent ligands for a wide variety of metal ions. smolecule.com The oxygen atoms of the sulfonate groups can coordinate to metal centers, forming stable complexes. smolecule.com The nature of these complexes can vary significantly depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. mdpi.com
The coordination chemistry of naphthalene-based ligands with metal ions such as copper(II), zinc(II), manganese(II/III), and others has been explored. mdpi.com These complexes can exhibit diverse coordination geometries, including square pyramidal, octahedral, and dodecahedral, depending on the coordination number of the central metal ion. mdpi.com The resulting metal-organic frameworks (MOFs) or coordination polymers can possess interesting properties, such as porosity, catalytic activity, and specific magnetic or optical characteristics. For instance, a 1D-coordination polymer has been synthesized from 1,5-naphthalenedisulfonic acid and a tin compound. sigmaaldrich.com
The ability of this compound to form complexes is not limited to metal ions. The aromatic scaffold and the charged sulfonate groups can also interact with other organic molecules and ligand systems through non-covalent interactions such as π-stacking, hydrogen bonding, and electrostatic interactions.
Condensation Reactions with Aldehydes (e.g., Formaldehyde) to Form Polymeric Structures
Naphthalene sulfonic acids can undergo condensation reactions with aldehydes, most notably formaldehyde (B43269), to produce polymeric structures. researchgate.netstackexchange.com These condensation polymers are of significant industrial importance and are widely used as superplasticizers in concrete, dispersants for dyes and pesticides, and as tanning agents. researchgate.netresearchgate.net
The reaction mechanism involves the electrophilic attack of protonated formaldehyde on the activated positions of the naphthalene ring. stackexchange.com In the case of naphthalene sulfonic acids, the sulfonation deactivates the ring to which it is attached, directing the condensation to the unsubstituted, and therefore more activated, ring. stackexchange.com The initial reaction forms a hydroxymethyl derivative, which is then protonated and loses water to form a benzylic cation. This cation then attacks another naphthalene sulfonic acid molecule, leading to the formation of a methylene (B1212753) bridge between the two naphthalene units. stackexchange.com This process repeats to build up the polymer chain.
The properties of the resulting naphthalene sulfonic acid-formaldehyde condensate, such as its molecular weight and degree of polymerization, are influenced by reaction conditions like temperature, reaction time, and the molar ratio of the reactants. researchgate.netgoogle.com For example, the condensation is typically carried out at temperatures between 100°C and 150°C. google.com
| Parameter | Condition | Reference |
| Reactants | Naphthalene, Sulfuric Acid, Formaldehyde | researchgate.net |
| Sulfonation Temperature | 150-165°C | google.com |
| Condensation Temperature | 95-120°C | researchgate.netgoogle.com |
| Naphthalene:Sulfuric Acid Molar Ratio | 1:1.2-1.4 | google.com |
| Naphthalene:Formaldehyde Molar Ratio | 1:0.7-0.99 | google.comgoogle.com |
Strategic Functionalization of the Naphthalene Trisulfonic Acid Scaffold for Targeted Research Applications
The naphthalene trisulfonic acid scaffold provides a versatile platform for the development of molecules with tailored properties for specific research applications. capes.gov.br By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and biological properties of the resulting compounds. capes.gov.br
Functionalization strategies can be broadly categorized into two approaches: pre-polymerization functionalization, where functional monomers are used, and post-polymerization modification. nih.govnih.gov For the naphthalene scaffold, this translates to either starting with a functionalized naphthalene derivative before sulfonation or modifying the this compound after its synthesis.
The introduction of specific functional groups can be used to create:
Fluorescent Probes: By attaching fluorophores or chromophores, the scaffold can be used to develop sensors for metal ions or biomolecules.
Biologically Active Molecules: The scaffold can be decorated with pharmacophores to create new drug candidates. The sulfonate groups themselves can mimic the phosphate (B84403) groups of nucleotides, potentially leading to enzyme inhibitors. smolecule.com
Advanced Materials: Functionalization can lead to the creation of novel polymers, liquid crystals, or components for organic electronic devices. capes.gov.br For instance, the electron-deficient character of related naphthalene diimides makes them valuable as n-type semiconductors. capes.gov.br
The ability to introduce a wide range of functional groups through the reactions discussed in the previous sections (e.g., nucleophilic substitution of sulfonate groups) provides a rich toolbox for the strategic functionalization of the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization Techniques for Naphthalene Trisulfonic Acids
Spectroscopic Elucidation of Molecular Structure and Purity
Spectroscopic methods are indispensable for the detailed structural analysis of naphthalenesulfonic acids. These techniques probe the molecular structure at different levels, from the connectivity of atoms to the electronic environment, providing a comprehensive profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including naphthalene (B1677914) derivatives. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms in the naphthalene ring system and the positions of the sulfonic acid groups can be determined. For instance, in related naphthalene compounds, specific proton and carbon signals can be assigned to their respective positions on the aromatic rings. nih.gov Two-dimensional NMR techniques, such as COSY (Correlational Spectroscopy), can further aid in assigning protons by revealing their coupling relationships. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthalene Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N,N′-(naphthalene-1,4-diyl)bis(4-methylbenzenesulfonamide) | 10.12, 7.95, 7.51, 7.39, 7.27, 6.99, 2.32 | 143.5, 137.5, 131.4, 130.5, 129.9, 127.2, 126.6, 123.8, 123.1, 21.4 |
| N,N′-(naphthalene-1,4-diyl)bis(3-trifluoromethylbenzenesulfonamide) | 10.48, 7.98, 7.90, 7.86-7.83, 7.46–7.71, 7.36-7.34, 7.06 | 140.8, 130.9, 130.6, 130.1, 129.8, 129.6, 126.4, 123.7, 123.3, 123.2 |
| N,N′-(naphthalene-1,4-diyl)bis(4-(N,N-dimethylamino)benzenesulfonamide) | 9.76, 8.03-8.02, 7.42-7.40, 7.01, 6.64, 2.94 | 152.9, 131.6, 130.3, 128.8, 126.3, 125.4, 123.9, 122.4, 111.1 |
Source: nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
In the case of naphthalene, C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. nih.gov The C-C stretching and C-H bending vibrations of the naphthalene ring also give rise to characteristic peaks. niscpr.res.in The presence of sulfonic acid groups in naphthalene-1,4,5-trisulfonic acid would introduce strong absorption bands corresponding to the S=O stretching vibrations, typically found in the 1350-1160 cm⁻¹ region, and S-O stretching vibrations.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. niscpr.res.in These studies have shown that ionization can significantly affect the vibrational spectra of naphthalene, leading to a reduction in the intensity of C-H stretching modes and an increase in the intensities of ring C-C stretching and C-H bending vibrations. niscpr.res.in
Table 2: Characteristic Vibrational Frequencies for Naphthalene
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |
| C-H Stretching | 3058 | 3054 | 3050 |
Source: niscpr.res.in
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. slideshare.net Naphthalene and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system. libretexts.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene ring.
Naphthalene itself displays two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of sulfonic acid groups, which are auxochromes, is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. For naphthalene, electronic transitions have been identified at approximately 31.3 kK, 34.7 kK, 44.6 kK, and 45.5 kK. researchgate.net
Analysis of the UV-Vis spectrum of this compound would allow for the characterization of its electronic structure and could be used for quantitative analysis based on the Beer-Lambert law. slideshare.net
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Molecular Identity and Composition
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the definitive identification of individual components. mdpi.com
For this compound, mass spectrometry would reveal its molecular ion peak, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula with high confidence. nih.gov Fragmentation patterns observed in the mass spectrum (MS/MS) can provide further structural information by showing the loss of specific fragments, such as SO₃. mdpi.comnih.gov
LC-MS is particularly useful for analyzing process impurities and degradation products in the synthesis of naphthalenesulfonic acids. mdpi.com For instance, a related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid, has been analyzed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net
Chromatographic Methodologies for Isomer Separation and Quantification
Due to the potential for the formation of various isomers during the sulfonation of naphthalene, chromatographic techniques are essential for their separation and quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of naphthalenesulfonic acids. researchgate.net The development of a robust HPLC method is crucial for achieving the desired separation and quantification of isomers like this compound.
Method development typically involves the optimization of several parameters:
Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of these polar compounds. researchgate.net
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comrdd.edu.iq The pH of the buffer and the gradient of the organic modifier are critical for achieving good resolution. google.com
Detection: A UV detector is typically used, with the wavelength set to an absorption maximum of the analytes to ensure high sensitivity. sielc.com Fluorescence detection can also be used for enhanced sensitivity for certain naphthalene derivatives. nih.gov
Once developed, the HPLC method must be validated according to guidelines from organizations like the International Conference on Harmonization (ICH) to ensure its suitability for its intended purpose. researchgate.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A validated HPLC method allows for the reliable quantification of this compound and its isomers in various samples, which is critical for quality control in industrial processes. researchgate.netresearchgate.net
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful analytical technique used to separate ionic species based on their charge, size, and frictional forces. nih.gov In its common form, Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) or buffer. When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities, enabling separation. nih.gov
For compounds like this compound, CE is particularly advantageous. The three sulfonic acid groups are strongly acidic, meaning they exist as anions with a high negative charge over a wide pH range. This high charge-to-mass ratio facilitates rapid and efficient separation from other components. The primary challenge in the analysis of NSA mixtures is the separation of isomers, which have identical mass and often very similar charge, differing only subtly in their hydrodynamic radius and pKa values.
Research Findings on Analogous Compounds: The separation of various aromatic sulfonic acids, which are intermediates in dye production, has been successfully demonstrated using CZE. One study focused on optimizing the separation of a complex mixture of aromatic aminosulfonic acids, achieving superior resolution by using a working electrolyte containing β-cyclodextrin. The cyclodextrin (B1172386) acts as a chiral or host-guest selector, interacting differently with the various isomers to enhance separation.
In another example demonstrating the capability of CE for NSA isomer analysis, researchers developed a CZE method to separate naphthalene monosulfonic acid (NS) isomers. researchgate.net The optimal conditions were achieved using a specific buffer composition and pH, which allowed for the quantification of isomers at very low levels in water samples. researchgate.net
The table below summarizes typical parameters used in the CZE analysis of naphthalenesulfonic acid isomers, illustrating the conditions that would be applicable for the analysis of this compound.
| Parameter | Optimized Condition | Purpose |
| Technique | Capillary Zone Electrophoresis (CZE) | Separation of ionic species in an open capillary. |
| Buffer System | 20 mM Borate Buffer | Maintains a stable pH and provides conductivity. |
| pH | 9.0 | Ensures sulfonic acid groups are fully deprotonated for maximal and consistent charge. |
| Organic Modifier | 30% Acetonitrile | Modifies the electrolyte viscosity and analyte solvation to improve resolution between isomers. |
| Temperature | 30 °C | Controls viscosity and ensures reproducible migration times. |
| Detection | UV Absorbance | Naphthalene rings strongly absorb UV light, allowing for sensitive detection. |
| Data derived from a study on naphthalene monosulfonic acid isomers to illustrate the technique's application. researchgate.net |
This methodology provides a baseline for developing a high-resolution separation method for this compound, enabling its identification and quantification in complex industrial mixtures.
X-ray Diffraction Analysis of Crystalline Forms and Metal Complexes
X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the beam, creating a unique pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a model of the electron density and, consequently, the exact atomic structure of the molecule, including bond lengths and angles. researchgate.net
For this compound, XRD would be invaluable for confirming its molecular structure in the solid state and understanding its packing in a crystal lattice. Furthermore, the sulfonic acid groups can be deprotonated to form sulfonate anions, which are excellent ligands for coordinating with metal ions. This allows for the formation of metal complexes or extended, porous structures known as Metal-Organic Frameworks (MOFs). nih.govsci-hub.se XRD is the primary tool for characterizing these complex superstructures.
Analysis of Analogous Metal-Organic Frameworks: While a specific crystal structure for a this compound metal complex is not available in common databases, the principles can be demonstrated with a related naphthalene-based MOF. Researchers have synthesized MOFs using naphthalenedicarboxylic acid (NDC) as the organic linker, which, like a naphthalenesulfonic acid, provides oxygen atoms to coordinate with metal centers. researchgate.netnih.gov
In one such study, a nickel-based MOF ([Ni₃(NDC)₃(DMF)₂H₂O]) was synthesized using 2,6-naphthalenedicarboxylic acid and nickel(II) chloride. nih.gov The resulting crystalline material was analyzed using XRD to determine its structure and properties. Such an analysis for a naphthalene-1,4,5-trisulfonate complex would reveal how the metal ions are coordinated by the sulfonate groups and how the individual units pack to form the final crystal lattice.
The following table presents representative crystallographic data that would be obtained from an XRD analysis of a metal-organic framework, using the reported nickel-naphthalene dicarboxylate MOF as an example.
| Parameter | Finding | Description |
| Compound | [Ni₃(NDC)₃(DMF)₂H₂O] | A Nickel-based Metal-Organic Framework. |
| Synthesis | Solvothermal reaction | Method used to grow high-quality crystals for XRD. |
| Crystal System | (Not specified in abstract) | The basic symmetry group of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | (Not specified in abstract) | The specific symmetry operations describing the unit cell. |
| Unit Cell Dimensions | (Not specified in abstract) | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |
| Coordination | Metal-Oxygen Bonds | The sulfonate groups of this compound would similarly coordinate to metal centers. |
| Porosity | SBET = 320 m²g⁻¹ | The Brunauer–Emmett–Teller (BET) surface area, indicating a porous structure. |
| Data from a study on a nickel-naphthalene dicarboxylate MOF, illustrating the type of information gained from XRD analysis of metal complexes. nih.gov |
This type of analysis provides fundamental insights into the structural chemistry of the compound and is essential for designing new materials, such as catalysts or sorbents, based on metal complexes of this compound.
Theoretical and Computational Investigations of Naphthalene Trisulfonic Acids
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and predicting the chemical behavior of molecules like naphthalene-1,4,5-trisulfonic acid. researchgate.net These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and various reactivity indices.
The key outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the presence of three strongly electron-withdrawing sulfonic acid (-SO₃H) groups is expected to have a profound effect on the electronic properties of the naphthalene (B1677914) core. These groups would significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene. This would, in turn, influence global reactivity descriptors, which can be calculated from the orbital energies. A study on various naphthalene-sulfonic acid derivatives using DFT confirmed that a small HOMO-LUMO energy gap corresponds to higher chemical reactivity and lower stability. researchgate.net
Table 1: Conceptual Comparison of Calculated Reactivity Descriptors This table illustrates the expected qualitative changes in the electronic properties when moving from the parent naphthalene to this compound, based on the known effects of sulfonate groups.
| Parameter | Naphthalene (Parent Molecule) | This compound (Expected) | Description |
| HOMO Energy | Higher (less negative) | Lower (more negative) | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Higher (less negative) | Lower (more negative) | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Large | Smaller | Energy difference indicating chemical reactivity. |
| Electronegativity (χ) | Lower | Higher | Tendency to attract electrons. |
| Chemical Hardness (η) | High | Lower | Resistance to change in electron configuration. |
| Global Electrophilicity (ω) | Lower | Higher | Propensity to accept electrons. |
This data is illustrative and based on established chemical principles. Exact values would require specific DFT calculations.
Molecular Dynamics Simulations of Intermolecular Interactions and Supramolecular Assembly
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how molecules behave in different environments, how they interact with each other, and how they self-assemble into larger structures. nih.govcolab.ws
For a molecule like this compound, MD simulations would be crucial for understanding its behavior in solution. Unsubstituted naphthalene is a nonpolar, hydrophobic molecule that tends to aggregate in water via π-stacking interactions. researchgate.net However, the addition of three highly polar and bulky sulfonic acid groups completely alters this behavior.
MD simulations would likely predict the following for this compound in an aqueous environment:
Strong Solvation: The sulfonic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of stable hydration shells with water molecules.
Electrostatic Repulsion: In its deprotonated (sulfonate) form, the molecule would carry a significant negative charge. The resulting electrostatic repulsion between molecules would strongly inhibit the π-stacking seen in the parent naphthalene.
Complex Assembly: Instead of simple aggregation, these molecules might form complex supramolecular structures mediated by water molecules and counter-ions (like Na⁺ or K⁺). These assemblies would be governed by a balance of electrostatic repulsion, hydrogen bonding, and weaker van der Waals forces. Studies on the dissolution of polycyclic aromatic hydrocarbons (PAHs) in water have shown that such functional groups dramatically improve miscibility and alter aggregation behavior. colab.ws
Density Functional Theory (DFT) for Predicting Spectroscopic Signatures and Reaction Energetics
Density Functional Theory (DFT) is not only used for reactivity profiles but is also a highly effective tool for predicting the spectroscopic properties of molecules. nih.govresearchgate.net By calculating the electronic ground state and its response to external fields, DFT can generate theoretical spectra that can be compared with experimental results for structure validation.
NMR Spectroscopy: DFT can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the remaining aromatic protons would be expected to show significant downfield shifts compared to naphthalene due to the strong deshielding effect of the -SO₃H groups.
IR Spectroscopy: Theoretical infrared spectra can be calculated by computing the vibrational frequencies of the molecule. Key predicted peaks for this compound would include the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds and the S-O bond of the sulfonic acid groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. acs.org The π-π* transitions of the naphthalene aromatic system would be modified by the sulfonic acid groups, likely causing a shift in the absorption maxima.
Furthermore, DFT is instrumental in calculating the energetics of chemical reactions. For instance, it could be used to model the energy changes associated with the sequential deprotonation of the three acidic protons or to determine the activation barriers for further chemical modifications, providing insight into the molecule's reaction pathways.
Computational Design and Screening of Novel Derivatives for Specific Applications
One of the most powerful applications of theoretical chemistry is the in silico design and screening of novel molecules for specific purposes, thereby reducing the time and cost of experimental research. A validated computational model of this compound can serve as a molecular scaffold for designing new derivatives with tailored properties.
Naphthalene sulfonates are known for their use as dispersants, wetting agents, and intermediates in the synthesis of azo dyes. wikipedia.orgneaseco.com Computational methods could accelerate innovation in these areas:
Dye Design: By computationally adding or modifying functional groups on the this compound backbone, chemists could screen for novel dye molecules. TD-DFT calculations could predict the color of these new compounds by calculating their absorption spectra, allowing for the targeted design of dyes with specific hues.
Surfactant Optimization: The properties of naphthalene sulfonates as surfactants or hydrotropes depend on the balance between the hydrophobic naphthalene core and the hydrophilic sulfonate groups. Computational screening could be used to test the effect of adding different alkyl chains to the core, with MD simulations predicting their aggregation behavior and interaction with other phases.
Screening for Bioactivity: Molecular docking, a computational technique, could be used to screen libraries of virtually designed derivatives of this compound against the active sites of proteins. researchgate.net This approach could identify potential candidates for pharmaceutical or agricultural applications, as demonstrated in a study that modeled naphthalene-sulfonic acid derivatives for antimalarial potential. researchgate.net
Through these computational approaches, the properties of this compound and its potential derivatives can be thoroughly investigated, guiding future experimental work and unlocking new applications.
Applications of Naphthalene Trisulfonic Acids in Advanced Materials Science and Engineering
Role in the Synthesis of Dyes and Pigments and their Coloration Mechanisms
Naphthalene (B1677914) sulfonic acids are foundational intermediates in the organic dyes and pigments industry. epa.gov The presence and positioning of sulfonate groups are critical for the solubility, color, and binding affinity of the final colorant.
Naphthalene-1,4,5-trisulfonic acid serves as a precursor in the synthesis of various colorants. The general industrial production of dye intermediates often involves the sulfonation, nitration, and reduction of naphthalene to create amino-naphthalene sulfonic acids, which are key components for azo dyes. epa.gov Azo dyes, which constitute a significant class of synthetic colorants, are formed through a two-step process: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component, often a phenol (B47542) or another aromatic amine. unb.ca Naphthalene-based derivatives are frequently used as these coupling components. For example, the degradation of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid has been studied extensively, highlighting the role of such sulfonated naphthalene structures in the dye industry. nih.gov While direct synthesis examples for the 1,4,5-isomer are specific, the general principle applies broadly to naphthalene sulfonic acids.
In the realm of pigments, phthalocyanines are a major class of synthetic blue and green colorants. jchemrev.com The synthesis of metal phthalocyanine (B1677752) pigments involves heating a phthalic acid-based material with a metal donor and a nitrogen source. google.com To improve the pigment's properties, such as solvent stability, derivatives of the starting materials are often used. researchgate.net Sulfonic acid derivatives of phthalic acid or related precursors can be incorporated to modify the final pigment's characteristics. google.comgoogleapis.com The introduction of these functional groups can prevent undesirable physical changes, such as coarse crystallization in solvents, which would otherwise diminish the pigment's tinctorial value. researchgate.net
The sulfonic acid (-SO₃H) groups on the naphthalene ring are crucial for the dyeing process, particularly for natural fibers like cotton, wool, and silk, as well as synthetic polyamides. upb.ro These groups are highly acidic and readily deprotonate in aqueous solutions to form sulfonate anions (-SO₃⁻). This feature enhances the water solubility of the dye molecule and provides a mechanism for binding to the substrate.
For protein-based fibers (wool and silk) and polyamides, which contain positively charged amino groups under acidic dyeing conditions, the negatively charged sulfonate groups on the dye molecule form strong ionic bonds. This electrostatic attraction is a primary driver for the high affinity and good wash fastness of acid dyes on these materials.
In the case of cellulosic fibers like cotton, which carry a negative surface charge in water, direct dyeing is less effective. However, chemical modification of the cotton surface, known as cationization, can reverse this potential. researchgate.net By treating cotton with cationic reagents, positive charges are introduced onto the fiber surface. This allows for strong electrostatic attraction with anionic dyes, including those derived from this compound, enabling salt-free dyeing with high fixation rates. researchgate.net
Development of Functional Polymeric Materials and Copolymers with Tunable Properties
The incorporation of naphthalene sulfonic acid moieties into polymer backbones leads to the creation of functional materials with tailored properties. These sulfonated polymers have found applications as catalysts and in biocompatible systems. For instance, polymers functionalized with sulfonate groups can act as efficient and stable heterogeneous acid catalysts. mdpi.com
In a notable study, copolymers were synthesized using a derivative, 5-methacrylamide-2-naphthalenesulfonic acid (MANSA), with either butyl acrylate (B77674) (BA) or vinylpyrrolidone (VP). nih.gov
The poly(BA-co-MANSA) system produced amphiphilic copolymers that self-assembled into micelles in aqueous environments. These nanoparticles, ranging from 20 to 100 nm in size, featured a hydrophobic core of BA segments and a hydrophilic shell of MANSA units. nih.gov
The poly(VP-co-MANSA) system was more hydrophilic, resulting in water-soluble macromolecules. nih.gov
These polymer systems demonstrated significant bioactivity by inhibiting the proliferation of fibroblast cells, a key process in tumor angiogenesis. The micellar structure of the poly(BA-co-MANSA) copolymers was particularly effective, as it optimally positioned the sulfonic groups on the shell to interact with growth factors. nih.gov This highlights how the properties of such polymers can be tuned by copolymer composition and morphology for specific advanced applications.
Advanced Ligands in Supramolecular Chemistry and Host-Guest Recognition Systems
The rigid structure of the naphthalene core combined with the coordinating ability of its functional groups makes naphthalene-based molecules excellent candidates for ligands in supramolecular chemistry. These systems are dominated by non-covalent interactions, leading to the formation of complex, self-assembled structures.
Naphthalene-1,4,5,8-tetracarboxylic acid (NTCA), a close structural relative of the trisulfonic acid, has been studied for its reactivity with transition metal ions. rsc.org These studies show that the carboxylate (or sulfonate) groups can act as coordination sites for metal ions, leading to the formation of coordination polymers or discrete molecular complexes. However, the spatial arrangement of these functional groups on the naphthalene framework can sometimes hinder the formation of extended, predictable frameworks due to a biased disposition of the coordinating groups. rsc.org
Fluorescent derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) are classic examples of host-guest systems. ANS is weakly fluorescent in water but exhibits strong fluorescence when it binds to hydrophobic pockets in proteins. nih.gov This property makes it a valuable molecular probe for studying protein folding and conformation. The sulfonate moiety helps to anchor the molecule to cationic sites on the protein surface, while the anilinonaphthalene core interacts with the nonpolar regions. nih.gov
Design and Synthesis of Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the pore size, shape, and chemical functionality of the resulting framework. Naphthalene-based polycarboxylic or polysulfonic acids are attractive candidates for such linkers due to their rigidity and potential for creating robust, porous structures.
For example, MOFs have been synthesized using naphthalene-1,4,5,8-tetracarboxylate as the organic linker with lanthanide metals, resulting in three-dimensional frameworks with interesting magnetic properties. researchgate.net Another study detailed a lead-based MOF using 1,5-naphthalenedisulfonate, which formed a structure with one-dimensional channels and exhibited significant nonlinear optical properties. researchgate.net
A nickel-based MOF synthesized with a tetrazole-naphthalene linker demonstrated high thermal stability and a significant CO₂ uptake capacity, which was attributed to the presence of the nitrogen-rich tetrazole groups. nih.gov When this MOF was incorporated as a filler into a polycarbonate membrane, it simultaneously improved the permeability and selectivity for CO₂ and H₂ separation from other gases like methane. nih.gov These examples show the potential of naphthalene-based linkers in designing functional MOFs for applications in gas storage, separation, and catalysis. mdpi.comnih.gov
Table 1: Properties of a Naphthalene-based Metal-Organic Framework for Gas Separation
| Property | Value | Reference |
|---|---|---|
| MOF Filler | Nickel-Naphthalene Tetrazole (NiNDTz) | nih.gov |
| Specific Surface Area (SBET) | 320 m²/g | nih.gov |
| CO₂ Uptake | 1.85 mmol/g | nih.gov |
| Thermal Stability (Td,onset) | 300 °C | nih.gov |
| Permeability Increase (CO₂) in 20% MMM | 177% | nih.gov |
| Permeability Increase (H₂) in 20% MMM | 185% | nih.gov |
Surface Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene)
Pristine nanomaterials like carbon nanotubes (CNTs) and graphene tend to aggregate due to strong van der Waals forces, which limits their solubility and processability. rsc.orgmdpi.com Surface functionalization is a key strategy to overcome this issue and impart new properties to the nanomaterials. researchgate.netresearchgate.net Naphthalene sulfonic acids are well-suited for this purpose through non-covalent functionalization. The planar naphthalene core can adsorb onto the graphitic surface of CNTs or graphene via π-π stacking interactions, while the hydrophilic sulfonic acid groups extend into the solvent, promoting dispersion in aqueous media. beilstein-journals.org
In one study, 4-amino-3-hydroxy-1-naphthalenesulfonic acid was covalently grafted onto the surface of graphene oxide (GO). nih.govrsc.org The resulting functionalized GO (GO-ANSA) served as a highly efficient and reusable solid acid nanocatalyst. nih.govrsc.org This demonstrates how functionalization not only improves dispersion but also introduces new catalytic capabilities.
Another approach involves blending graphene oxide with naphthalene sulfonate (NS) to create self-assembled membranes. polimi.it These NS-functionalized GO membranes showed potential for use as proton exchange membranes in fuel cells, indicating that the sulfonic acid groups provide pathways for proton conduction. polimi.itpolimi.it
Table 2: Elemental Composition of Graphene Oxide Functionalized with 4-amino-3-hydroxy-1-naphthalenesulfonic acid (GO-ANSA)
| Element | Atomic Percentage (%) | Reference |
|---|---|---|
| Carbon (C) | 72.80 | nih.gov |
| Oxygen (O) | 21.40 | nih.gov |
| Nitrogen (N) | 4.14 | nih.gov |
| Sulfur (S) | 1.66 | nih.gov |
Exploration in Optical and Electronic Materials Based on Naphthalene Trisulfonic Acid Conjugates
The unique structural and electronic characteristics of the naphthalene core, when appropriately functionalized, make it a promising scaffold for the development of advanced materials. The introduction of sulfonic acid groups, as in this compound, can enhance solubility and influence the electronic nature of the molecule, making its derivatives candidates for various applications.
Research into Conjugates for Optical and Electronic Materials
While research into naphthalene derivatives for optical and electronic applications is broad, specific studies on conjugates of This compound are not widely documented in publicly available literature. However, the broader family of naphthalene sulfonates has shown promise, providing a basis for inferring the potential of the 1,4,5-trisulfonic acid isomer.
For instance, other naphthalene derivatives have been investigated for their utility in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. Copolymers based on 1,4-naphthalene units, different from the trisulfonated compound , have been synthesized and incorporated into PVK-host-based OLEDs. These devices have demonstrated blue-color emission with varying performance metrics depending on the specific co-monomer used.
In one such study, a copolymer, PNP(1,4)-TF, blended with PVK, exhibited promising characteristics for blue-emitting OLEDs. The device performance of these blends was systematically studied, with key parameters presented in the table below.
Table 1: Performance of OLED Devices with 1,4-Naphthalene-Based Copolymer Blends (Note: This data is for a related 1,4-naphthalene copolymer, not this compound, and is presented for illustrative purposes of the potential of the naphthalene scaffold.)
| Blend Composition (PNP(1,4)-TF:PVK wt%) | Maximum Luminance (cd/m²) at 11.0 V | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| 6 | - | 0.16 | 0.25 |
| 45 | 456 | - | - |
This data highlights how the concentration of the naphthalene-based polymer within the emissive layer can significantly impact the device's brightness and efficiency.
Furthermore, the general class of naphthalene sulfonates is known to exhibit fluorescence, a key property for optical materials. The specific substitution pattern of the sulfonate groups can influence the emission and excitation wavelengths. While detailed spectroscopic data for this compound conjugates is scarce, the inherent fluorescence of the naphthalene core suggests that its derivatives could be engineered for applications such as fluorescent sensors or emitters in displays. The sulfonic acid groups could be leveraged to tune solubility in polar solvents and to act as anchoring points for further chemical modifications, allowing for the creation of a diverse library of materials with unique photophysical properties.
Applications of Naphthalene Trisulfonic Acids in Advanced Catalysis
Intrinsic Brønsted Acidity and Catalytic Activity in Organic Transformations
The presence of three sulfonic acid (-SO₃H) groups on the naphthalene (B1677914) ring confers strong Brønsted acidity. Sulfonic acids, in general, are potent catalysts for a range of acid-catalyzed organic reactions, including esterification, alkylation, and condensation reactions. For instance, chitosan-sulfonic acid has been utilized as a reusable, eco-friendly catalyst for synthesizing azine derivatives. nih.gov Similarly, axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid have been developed for stereoselective Brønsted acid catalysis. nih.gov
However, specific studies quantifying the Brønsted acidity (e.g., Hammett acidity function or pKa values) of naphthalene-1,4,5-trisulfonic acid or detailing its performance and reaction kinetics as a catalyst for specific organic transformations are not found in the reviewed literature. While it can be inferred that it would function as a strong acid catalyst, no dedicated research reports or data tables on its specific catalytic activities are available.
Metal Complex Catalysis Utilizing Trisulfonate Ligands: Design and Performance
The sulfonate groups of naphthalene trisulfonic acids can act as coordination sites for metal ions, forming metal complexes. These complexes can function as catalysts, with the naphthalene backbone influencing the steric and electronic environment of the metal center. Research has been conducted on platinum complexes with naphthalene-1,8-dichalcogen ligands and molybdenum sandwich complexes with naphthalene. nih.govdntb.gov.ua Furthermore, naphthalene-bridged bis-triazoles have been explored for synthesizing bimetallic complexes. usf.edu
Despite these examples with related naphthalene derivatives, there is no specific published research on the design, synthesis, or catalytic performance of metal complexes utilizing naphthalene-1,4,5-trisulfonate as a ligand. The potential for this molecule to act as a tridentate or bridging ligand exists, but its practical application in metal-catalyzed reactions has not been documented.
Development of Heterogeneous Catalytic Systems Involving Naphthalene Trisulfonic Acid Derivatives
Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a significant area of catalysis research, as it simplifies catalyst separation and recycling. Polymers functionalized with naphthalene sulfonic acid groups have been developed as solid acid catalysts. mdpi.com For example, sulfonated naphthalene-based polymers have been used as supports for palladium nanoparticles in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. mdpi.combiosynth.com
These studies, however, involve the general sulfonation of naphthalene-based polymers rather than the specific use of This compound as a precursor or monomer. There are no available reports on the synthesis or catalytic application of heterogeneous systems derived specifically from the 1,4,5-isomer.
Investigation of Electrocatalytic Properties and Applications
Naphthalene derivatives have been investigated in the field of electrocatalysis. Composites made of reduced graphene oxide and polymers from various amino-naphthalene sulfonic acids (including 5-amino-1-naphthalene sulfonic acid) have been prepared and tested as metal-free electrocatalysts for the oxygen reduction reaction (ORR). researchgate.net These materials showed enhanced electrocatalytic activity compared to their individual components. researchgate.net Additionally, the influence of additives like naphthalene-1,3,6-trisulfonic acid on the electrodeposition of metals has been studied. nmfrc.org
Nevertheless, a specific investigation into the electrocatalytic properties of This compound itself has not been reported. There is no data on its use in applications such as fuel cells, electrochemical sensors, or electrocatalytic synthesis.
Applications in Environmental Science and Remediation Technologies
Mechanistic Studies of Degradation Pathways and Environmental Fate of Sulfonated Naphthalenes
Sulfonated naphthalenes, including trisulfonic acid isomers, are recognized as xenobiotic compounds that are resistant to biodegradation. nih.govoup.com Their high polarity and water solubility facilitate their transport in aquatic systems, leading to their presence in rivers and groundwater. ethz.chresearchgate.net The environmental fate of these compounds is a subject of ongoing research, as they tend to pass through conventional water treatment plants without significant transformation. nih.govoup.comethz.ch
Microbial degradation of sulfonated naphthalenes is challenging but has been observed. The degradation process often involves initial desulfonation through the dihydroxylation of the aromatic ring. nih.gov For instance, the metabolism of naphthalene (B1677914) disulfonic acids can proceed through the formation of 5-sulfosalicylic acid, which is then hydroxylated to gentisic acid before entering the central carbon pathway. nih.gov The enzymes responsible for naphthalene degradation are often also involved in the metabolism of its sulfonated derivatives. nih.gov However, the persistence of compounds like naphthalene-1,5-disulfonate (B1223632) in biological treatment plants suggests that many sulfonated naphthalenes are refractory. ethz.ch
Studies on the environmental distribution have shown that sulfonated naphthalene-formaldehyde condensates (SNFCs) and their monomeric units, including various naphthalene sulfonate isomers, can adsorb to solid environmental compartments. nih.gov Partition coefficients (Kd) for oligomers have been found to range from 10² to 10⁴ L kg⁻¹, indicating a tendency to associate with sewage sludge, suspended solids, and river sediments. nih.gov
Table 1: Environmental Occurrence and Partition of Sulfonated Naphthalenes
Interactive table
| Sample Type | Compound Type | Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Sewage Sludge | SNFCs | ~4 g kg⁻¹ d.m. | High concentrations found in sludge from plants receiving textile dyeing wastewater. | nih.gov |
| Suspended Solids/River Sediments | SNFCs | Up to several mg kg⁻¹ d.m. | Widespread adsorption in major German rivers (Rhine, Neckar, Danube). | nih.gov |
| Groundwater | SNFCs | Up to 230 µg/L | Found near tunnel construction sites where SNFCs were used. | ethz.ch |
| Aquifer | Naphthalene Sulfonate Monomers | Variable | Most monomers showed biodegradation within 195 days. | ethz.ch |
| Aquifer | Naphthalene-1,5-disulfonate & SNFC oligomers | Persistent | These compounds were found to be refractory in the groundwater environment. | ethz.ch |
Advanced Oxidation Processes (AOPs) for the Chemical Degradation of Naphthalene Trisulfonic Acids
Given the resistance of naphthalene trisulfonic acids to biological degradation, Advanced Oxidation Processes (AOPs) have been explored as a promising alternative for their removal from water. AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants.
Studies involving ozonation have shown that the reactivity of naphthalenesulfonic acids decreases as the number of sulfonic groups on the aromatic ring increases. researchgate.netcapes.gov.brrsc.org For example, naphthalene-1,3,6-trisulfonic acid exhibited the lowest reaction rate when compared to naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid. researchgate.netcapes.gov.brrsc.org The degradation mechanism is believed to involve an initial attack by ozone via 1,3-dipolar cycloaddition on the double bonds with the highest electron density. capes.gov.brrsc.org
The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV-A) processes have also proven effective in degrading commercial naphthalene sulfonic acid formulations. researchgate.net The photo-Fenton process, in particular, has demonstrated significant efficiency in removing both Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), achieving a high degree of mineralization and detoxification. researchgate.net In contrast, TiO₂-mediated heterogeneous photocatalysis showed no significant treatment efficiency for these compounds. researchgate.net
Table 2: Efficacy of AOPs on Naphthalenesulfonic Acids
Interactive table
| AOP Method | Target Compound | Key Findings | Reference |
|---|---|---|---|
| Ozonation | Naphthalene-1,3,6-trisulfonic acid | Showed the lowest reaction rate among tested sulfonic acids. Reactivity decreases with more sulfonic groups. | researchgate.netcapes.gov.brrsc.org |
| Ozonation | Naphthalenesulfonic acids | Radical reaction rate constant is on the order of 10⁹ M⁻¹ s⁻¹. | capes.gov.brrsc.org |
| Fenton (Fe²⁺/H₂O₂) | Commercial Naphthalene Sulphonic Acid | Appreciable COD and TOC removals were achieved. | researchgate.net |
| Photo-Fenton (Fe²⁺/H₂O₂/UV-A) | Commercial Naphthalene Sulphonic Acid | Significantly improved COD and TOC removal rates compared to the Fenton process. Achieved the highest degree of detoxification. | researchgate.net |
| TiO₂/UV-A Photocatalysis | Commercial Naphthalene Sulphonic Acid | No significant treatment efficiency was observed. | researchgate.net |
| Persulfate (PS) Oxidation | H acid (1-amino-8-naphthol-3,6-disulfonic acid) | Alkali-activated and thermally-activated PS showed effective degradation. At 65°C, thermal activation achieved a 77.5% removal rate. | nih.gov |
Adsorption and Separation Technologies for Aqueous Pollutant Removal
Adsorption is a widely used technology for removing organic pollutants from water. Various adsorbent materials have been tested for their capacity to remove naphthalene and its sulfonated derivatives. Activated carbon is a common choice due to its high surface area and porous structure. Studies have shown that the adsorption capacity of activated carbon for naphthalene can be enhanced through modifications, such as microwave induction, which alters the surface chemistry. unito.it
The adsorption process is influenced by factors like pH and adsorbent dosage. For naphthalene adsorption on activated carbons, the process is most effective in a pH range of 5-7. mdpi.com The Langmuir and Freundlich isotherm models are often used to describe the adsorption equilibrium. For naphthalene adsorption onto sonicated talc, the Freundlich isotherm provided the best fit, with a maximum uptake of 359 mg g⁻¹. nih.gov The primary driving force for this adsorption was identified as hydrophobic bonding. nih.gov
For the more polar sulfonated naphthalenes, separation technologies often involve ion-exchange mechanisms. A method for treating wastewater from β-naphthalene sulfonic acid production utilizes a D301 type macroporous weakly basic anion exchange resin for adsorption. google.com
Table 3: Adsorption Technologies for Naphthalene and Derivatives
Interactive table
| Adsorbent | Pollutant | Adsorption Capacity | Optimal Conditions/Key Findings | Reference |
|---|---|---|---|---|
| Activated Carbon (DTO) | Naphthalene | 30.28 mg/g (static); 94.54 mg/g (column) | Langmuir model provided the best fit. Adsorption was most effective at pH 5-7. | mdpi.com |
| Sonicated Talc | Naphthalene | 359 mg g⁻¹ | Freundlich isotherm provided the best fit. Adsorption is driven by hydrophobic bonding and is not pH-dependent. | nih.gov |
| Coal-based Activated Carbon | Naphthalene | Not specified | Microwave modification can create a more basic surface, enhancing adsorption. | unito.it |
| D301 Anion Exchange Resin | β-naphthalene sulfonic acid | Not specified | Used for separation from industrial wastewater. | google.com |
| Ferric Sulfate (B86663) Coagulation | Naphthalene | 89.0% Removal Efficiency (Lab Water) | Coagulation process is endothermic and spontaneous. Removal efficiency decreases in river water due to ions. | nih.gov |
Contribution to Wastewater Treatment and Environmental Remediation Strategies
The persistent and soluble nature of naphthalene trisulfonic acids necessitates specialized wastewater treatment strategies beyond conventional biological methods. Integrated approaches combining different technologies are often required for effective remediation. For instance, a treatment method for wastewater containing naphthalene derivatives involves a primary wet oxidation step followed by an adsorption step using activated carbon. patsnap.com In one example, wet oxidation at 250°C and 6 MPa reduced the COD of H-acid wastewater from 26,030 mg/L to 1,883 mg/L. patsnap.com
The ultimate goal of these remediation strategies is the mineralization of the pollutants into less harmful substances like carbon dioxide and sulfate ions, or at least their transformation into biodegradable intermediates. researchgate.netrsc.org AOPs, as discussed previously, play a crucial role in this by breaking down the refractory aromatic structure. researchgate.net The effluent from these chemical oxidation stages can then be subjected to biological treatment to remove the more readily biodegradable organic acids formed.
Furthermore, the recovery and reuse of materials from wastewater are also part of a comprehensive environmental strategy. Technologies like electrodialysis can be used on treated effluent to separate and concentrate salts for recycling, while the resulting fresh water can be reused or undergo further biochemical treatment. patsnap.com
Development of Analytical Methodologies for Detection and Monitoring in Complex Environmental Matrices
Accurate detection and monitoring of naphthalene trisulfonic acids in environmental samples are essential for assessing contamination levels and the effectiveness of remediation efforts. Due to the complexity of environmental matrices like wastewater, river water, and soil, sophisticated analytical methods are required. nih.gov
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalene sulfonates. nih.govresearchgate.net It is often coupled with fluorescence detection, which provides high sensitivity and selectivity for these aromatic compounds. nih.govresearchgate.netresearchgate.net Ion-pair HPLC is particularly useful for separating these anionic compounds. researchgate.netresearchgate.net
To handle low concentrations and interfering substances in complex samples, a pre-concentration step is typically necessary. Solid-phase extraction (SPE) is the most common method for extracting and concentrating naphthalene sulfonates from aqueous samples prior to chromatographic analysis. nih.govresearchgate.netresearchgate.net Other techniques employed for their quantification include capillary electrophoresis and mass spectrometry (GC-MS or LC-MS), which can provide definitive identification of the compounds. nih.govresearchgate.net Synchronous excitation fluorimetry has also been developed as a rapid screening method for determining total sulfonated naphthalenes and their formaldehyde (B43269) condensates without extensive sample preparation. ethz.chresearchgate.net
Table 4: Analytical Methods for Naphthalene Sulfonates
Interactive table
| Analytical Technique | Sample Pre-treatment | Matrix | Key Features | Reference |
|---|---|---|---|---|
| Ion-Pair HPLC with Fluorescence Detection | Ultrasonic Extraction | Sewage sludge, suspended solids, river sediments | Allows for analysis of SNFC oligomers from solid matrices. | nih.gov |
| Synchronous Excitation Fluorimetry | n-Hexane Extraction | Aqueous environmental samples | Rapid determination of SNFCs as a collective parameter with a detection limit of 0.2 µg/L. | ethz.chresearchgate.net |
| HPLC with Fluorescence Detection | Solid-Phase Extraction (SPE) | Highly saline geothermal brines | Simultaneous determination of multiple naphthalene mono- and disulfonates. | researchgate.netresearchgate.net |
| HPLC, CE, GC-MS, LC-MS | SPE (Anion-exchange, MIPs) | Various | Comprehensive review of methods for pre-concentration, quantification, and identification. | nih.gov |
Applications in Chemical Biology and Biochemical Research
Enzyme Inhibition Studies and Detailed Mechanistic Investigations
No studies detailing the inhibitory effects of Naphthalene-1,4,5-trisulfonic acid on any specific enzymes have been found. Consequently, there are no mechanistic investigations elucidating its mode of action as an enzyme inhibitor. While other naphthalene (B1677914) trisulfonic acid isomers, such as Naphthalene-1,3,6-trisulfonate, have been investigated as inhibitors of enzymes like heparin-binding growth factor 1, similar research on the 1,4,5-isomer is not documented.
Analysis of Interactions with Biological Macromolecules: Proteins, Nucleic Acids, and Lipid Bilayers
There is a lack of published research on the interactions between this compound and biological macromolecules. Studies on other naphthalene derivatives have shown various interactions; for instance, some anilino-naphthalene sulfonates are utilized as fluorescent probes to study hydrophobic sites on proteins. nih.govresearchgate.net Additionally, certain naphthalene diimides have been shown to interact with G-quadruplex DNA structures. nih.gov However, no such interaction studies have been specifically conducted with this compound.
Utilization as Biochemical Probes and Fluorescent Labels in Cellular Systems
The potential of this compound as a biochemical probe or fluorescent label has not been explored in the available literature. While various naphthalene-based compounds are recognized for their fluorescent properties and have been developed as probes for sensing ions or for cellular imaging, no such applications have been reported for the 1,4,5-trisulfonic acid isomer. nih.gov
Exploration of Antimicrobial Activities and Underlying Molecular Mechanisms
There are no specific studies investigating the antimicrobial properties of this compound against any bacteria, fungi, or other microorganisms. The broader class of naphthalene derivatives has been a source of compounds with demonstrated antimicrobial activity. ijpsjournal.comresearchgate.netmdpi.comekb.eg For example, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been synthesized and shown to possess antibacterial and antifungal properties. ijpsjournal.comekb.eg However, research has not been extended to the 1,4,5-trisulfonic acid variant.
Research into Receptor Binding and Modulation of Signal Transduction Pathways (e.g., Purinoceptor Antagonism)
No research is available on the binding of this compound to any receptors or its ability to modulate signal transduction pathways. For context, the related compound 1,3,5-naphthalene-trisulphonic acid has been mentioned in the context of purinergic receptor antagonists. nih.gov However, similar investigations have not been carried out for this compound.
Q & A
Q. What are the standard synthetic pathways for naphthalene trisulfonic acid derivatives, and how do reaction conditions influence isomer formation?
Naphthalene trisulfonic acids are typically synthesized via sequential sulfonation of naphthalene using oleum (fuming sulfuric acid). For example:
- 1,3,6-Trisulfonic acid : Naphthalene is sulfonated at 180°C with 24% oleum, followed by further sulfonation at lower temperatures to control isomer distribution .
- 1,3,5-Trisulfonic acid : Derived from nitration and reduction of pre-sulfonated intermediates, requiring precise temperature control to avoid byproducts .
- Key factors : Sulfonation agent concentration, temperature, and reaction time critically determine isomer ratios. For instance, higher oleum concentrations favor polysulfonation but may lead to mixtures requiring chromatographic separation .
Table 1 : Sulfonation Conditions for Selected Isomers
| Isomer | Sulfonation Agent | Temperature (°C) | Key Step | Reference |
|---|---|---|---|---|
| 1,3,6-Trisulfonic | 24% oleum | 180 | Sequential sulfonation | |
| 1,3,5-Trisulfonic | 40% oleum | 0–5 (nitration) | Nitration after sulfonation |
Q. What analytical techniques are recommended for characterizing naphthalene trisulfonic acids and their derivatives?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is used to separate isomers, as seen in the purification of 1,3,6-trisulfonic acid sodium salts .
- Spectroscopy : Fluorescence-based methods (e.g., 8-hydroxypyrene-1,3,6-trisulfonic acid, HPTS) enable real-time monitoring of pH and microbial activity in environmental studies .
- Mass Spectrometry : GC-MS and LC-MS are employed for structural confirmation, particularly for sulfonated intermediates in dye synthesis .
Q. What are the primary research applications of naphthalene trisulfonic acid derivatives?
- Biological Studies : Suramin (a naphthalene-1,3,5-trisulfonic acid derivative) inhibits viral polymerases, as demonstrated in SARS-CoV-2 RNA polymerase inhibition studies .
- Environmental Sensing : HPTS serves as a fluorophore for microdialysis in soil microbial activity analysis .
- Dye Intermediates : Derivatives like Acid Red 111 are synthesized via alkali fusion of 1,3,6-trisulfonic acid for textile applications .
Advanced Research Questions
Q. How can researchers optimize sulfonation to minimize isomer contamination in naphthalene trisulfonic acid synthesis?
- Stepwise Sulfonation : Lowering reaction temperatures during later sulfonation stages reduces over-sulfonation. For example, 1,3,6-trisulfonic acid synthesis uses 40% oleum at <50°C for selective third sulfonation .
- Post-Synthesis Purification : Ion-exchange chromatography or fractional crystallization (e.g., calcium salt precipitation) isolates target isomers from mixtures .
- Computational Modeling : Predictive models for sulfonation regioselectivity are emerging but require experimental validation .
Q. What mechanisms underlie the biological activity of naphthalene trisulfonic acid derivatives, such as antiviral or antimicrobial effects?
- Polyanionic Binding : Suramin’s trisulfonic groups bind electrostatically to viral polymerases, disrupting RNA replication (e.g., SARS-CoV-2 RdRp) .
- Enzyme Inhibition : Derivatives like 7-aminonaphthalene-1,3,6-trisulfonic acid may interfere with bacterial sulfotransferases, though exact targets require further study .
- Fluorescence Quenching : HPTS’s pH-dependent fluorescence enables tracking of microbial CO2 production in rhizosphere studies .
Q. How can contradictory data on environmental persistence of naphthalene trisulfonic acids be resolved?
- Degradation Studies : Aerobic biodegradation assays (e.g., OECD 301F) show variable half-lives (1–30 days) depending on isomer structure and microbial consortia .
- Analytical Harmonization : Discrepancies in reported half-lives arise from differing HPLC protocols. Standardized methods (e.g., ISO 11369) are recommended .
- Isomer-Specific Toxicity : 1,3,6-Trisulfonic acid exhibits lower bioaccumulation potential than 1,3,5-isomers due to higher water solubility .
Q. What advanced techniques are available for studying the environmental partitioning of naphthalene trisulfonic acids?
- Microdialysis : Combines HPTS-based fluorescence with soil microsampling to monitor real-time degradation .
- Stable Isotope Probing : ¹³C-labeled derivatives track metabolite flux in sediment-water systems .
- Computational Modeling : COSMOtherm or EPI Suite predict log Kow and pKa values, though experimental validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
